molecular formula C12H22N2O6 B135214 2-Nhbtg CAS No. 134864-89-4

2-Nhbtg

Cat. No. B135214
M. Wt: 290.31 g/mol
InChI Key: QJUCJEUZUFMCME-QVHQHDJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nhbtg is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the synthesis of organic compounds and has been used in scientific research to understand its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Nhbtg is not fully understood. However, it has been suggested that it may act as a radical scavenger and antioxidant. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.

Biochemical And Physiological Effects

Studies have shown that 2-Nhbtg has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Nhbtg in lab experiments is its ease of synthesis. It is also relatively stable and has a long shelf life. However, one limitation is that it may not be readily available in some countries and may be expensive to purchase.

Future Directions

There are several future directions for research on 2-Nhbtg. One area of research could be to further investigate its mechanism of action and physiological effects. Another area of research could be to explore its potential in the development of biosensors and other biomedical applications. Additionally, research could focus on the development of new synthetic methods for 2-Nhbtg and its derivatives.
Conclusion
In conclusion, 2-Nhbtg is a chemical compound that has shown potential in various scientific research applications. Its ease of synthesis and stability make it a useful reagent in the synthesis of organic compounds. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-Nhbtg involves the reaction of 2-nitrobenzaldehyde and thioglycolic acid. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 140-142°C.

Scientific Research Applications

2-Nhbtg has been used in scientific research for various applications. It has been used as a reagent in the synthesis of organic compounds such as heterocycles and chiral compounds. It has also been used as a fluorescent probe for the detection of metal ions and has shown potential in the development of biosensors.

properties

CAS RN

134864-89-4

Product Name

2-Nhbtg

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide

InChI

InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1

InChI Key

QJUCJEUZUFMCME-QVHQHDJQSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O

SMILES

CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O

Canonical SMILES

CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O

synonyms

2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose
2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose
2-NHBTG

Origin of Product

United States

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